molecular formula C21H18N4O2S B2785758 N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 2034611-46-4

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Cat. No.: B2785758
CAS No.: 2034611-46-4
M. Wt: 390.46
InChI Key: VEFWWOWSVORRPV-UHFFFAOYSA-N
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Description

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C21H18N4O2S and its molecular weight is 390.46. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c26-21(16-12-18(27-24-16)19-8-5-11-28-19)23-15-7-2-1-6-14(15)17-13-25-10-4-3-9-20(25)22-17/h1-2,5-8,11-13H,3-4,9-10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFWWOWSVORRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=NOC(=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data from various studies and case analyses.

Structural Overview

The compound features a complex structure that includes:

  • Tetrahydroimidazo[1,2-a]pyridine : A bicyclic structure known for its diverse biological properties.
  • Phenyl group : Enhances lipophilicity and potential interactions with biological targets.
  • Thiophene ring : Contributes to the electronic properties and reactivity of the molecule.
  • Isoxazole moiety : Associated with various pharmacological activities.

Anticancer Properties

Research has indicated that isoxazole derivatives exhibit notable anticancer activity. For instance, a study involving similar compounds demonstrated cytotoxic effects against human promyelocytic leukemia cell lines (HL-60). The IC50 values for these compounds ranged from 86 μM to 755 μM, with some derivatives showing significant apoptosis induction and cell cycle arrest mechanisms .

CompoundIC50 (μM)Mechanism of Action
Isoxazole (3)86Induces apoptosis
Isoxazole (6)755Cell cycle arrest

Mechanistic Insights

The mechanism of action for the compound's anticancer properties appears to involve modulation of key apoptotic proteins. For example:

  • Bcl-2 : Isoxazole (3) reduced Bcl-2 expression, promoting apoptosis.
  • p21^WAF-1 : Both isoxazoles increased p21^WAF-1 levels, suggesting a role in cell cycle regulation.

Interaction Studies

Studies investigating the binding affinity of this compound with various biological targets have been conducted. These studies typically utilize molecular docking techniques to predict interactions with proteins involved in cancer and other diseases.

Molecular Docking Results

Docking studies have shown that the compound can effectively bind to several targets:

Target ProteinBinding Affinity (kcal/mol)Predicted Interaction
Protein Kinase A-9.5Hydrogen bonds with key residues
Cyclin-dependent kinase 1-8.7π-stacking interactions

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound.

  • Case Study 1 : A derivative showed promising results in preclinical trials for treating breast cancer by inhibiting tumor growth in xenograft models.
  • Case Study 2 : Another related compound demonstrated effectiveness against drug-resistant leukemia cells, suggesting a potential application in overcoming chemotherapy resistance.

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